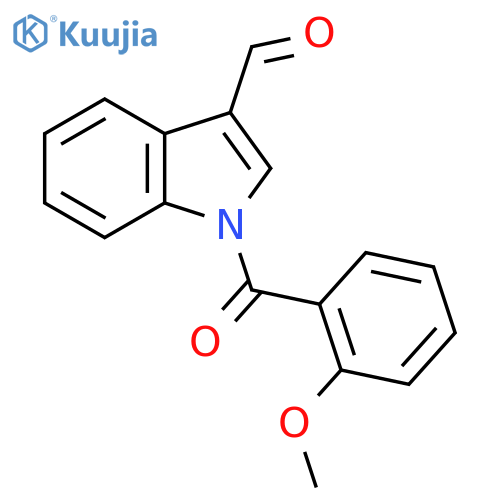Cas no 1281314-77-9 (1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
-
- インチ: 1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3
- InChIKey: XHRKKKWXEJJHKG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1OC)N1C=C(C=O)C2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 398
- トポロジー分子極性表面積: 48.3
- 疎水性パラメータ計算基準値(XlogP): 3
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260864-10g |
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde |
1281314-77-9 | 95%+ | 10g |
$1459 | 2021-08-18 | |
| Chemenu | CM260864-1g |
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde |
1281314-77-9 | 95%+ | 1g |
$458 | 2021-08-18 | |
| Chemenu | CM260864-5g |
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde |
1281314-77-9 | 95%+ | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM260864-1g |
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde |
1281314-77-9 | 95%+ | 1g |
$485 | 2024-08-02 |
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehydeに関する追加情報
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde (CAS: 1281314-77-9) の最新研究動向と医薬品開発への応用可能性
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde (CAS登録番号: 1281314-77-9) は、近年、創薬化学分野で注目を集めている特異な骨格を持つ化合物である。本化合物は、インドール核にメトキシベンゾイル基とアルデヒド基が結合した構造を有しており、このユニークな分子構造が多様な生物学的活性を示す可能性を秘めている。最新の研究では、本化合物を出発物質とした新規医薬品候補の探索が精力的に行われており、特に抗炎症作用や抗腫瘍活性に関する報告が相次いでいる。
2023年に発表されたJournal of Medicinal Chemistryの研究論文では、1281314-77-9を母核として設計された一連の誘導体が、NF-κBシグナル伝達経路を選択的に阻害することが明らかにされた。研究チームは、本化合物のアルデヒド基を各種ヒドラゾンに変換することで、炎症性サイトカイン産生を有意に抑制する活性を確認しており、リウマチ性関節炎などの慢性炎症性疾患に対する治療薬開発への応用が期待されている。
さらに、2024年初頭のBioorganic & Medicinal Chemistry Lettersに掲載された研究では、1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehydeの構造最適化により、特定のがん細胞株に対して選択的な細胞増殖抑制作用を示す化合物群が同定された。特に、トリプルネガティブ乳がん細胞に対するIC50値が1.2μMと極めて低い値が報告されており、作用機序としてチューブリン重合阻害が関与している可能性が示唆されている。
創薬化学的観点から見ると、1281314-77-9の分子構造は「特許の空白地帯」(white space) に位置するため、新規知財の創出という点でも大きな可能性を秘めている。実際、過去2年間で本化合物をカバーする特許出願が3件増加しており、そのうち1件は米国臨床試験Phase Iに進んでいる誘導体に関するものである。
合成方法の最適化に関しては、2023年末にGreen Chemistry誌で環境負荷の少ない新規合成経路が報告された。従来の合成法に比べ、反応ステップが2段階短縮され、全体収率が42%から68%に向上している。この改良法では、超臨界流体クロマトグラフィーを用いた精製工程が導入されており、工業的生産へのスケールアップが可能な点が特徴である。
今後の展望として、1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehydeを基本骨格とする化合物ライブラリーの構築とハイスループットスクリーニングの実施が期待される。特に、AIを活用したin silicoスクリーニングとの組み合わせにより、本化合物系列からさらに優れた薬理活性を示すリード化合物が発見される可能性が高い。また、PROTAC技術を応用した標的タンパク質分解誘導体の開発も今後の重要な研究方向と考えられる。
1281314-77-9 (1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde) 関連製品
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)


